

Ibiglustat Succinate in Fabry Disease Models: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Ibiglustat succinate	
Cat. No.:	B12419537	Get Quote

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Executive Summary

Fabry disease, an X-linked lysosomal storage disorder, arises from deficient activity of the enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues. This accumulation drives the pathophysiology of the disease, resulting in severe renal, cardiac, and cerebrovascular complications. **Ibiglustat succinate** (also known as venglustat or GZ/SAR402671) is an orally administered inhibitor of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids, including Gb3.[1][2] This substrate reduction therapy (SRT) offers a promising therapeutic strategy by aiming to decrease the rate of Gb3 synthesis, thereby reducing its accumulation and mitigating downstream pathology. This document provides a comprehensive technical overview of the preclinical and clinical evidence for **ibiglustat succinate** in Fabry disease models, focusing on its mechanism of action, efficacy data, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Substrate Reduction Therapy

Ibiglustat succinate acts as a potent and specific inhibitor of glucosylceramide synthase (GCS).[1][2] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for the synthesis of a large number of glycosphingolipids, including Gb3. By inhibiting GCS, **ibiglustat succinate** effectively reduces the available pool of GlcCer, thereby limiting the downstream synthesis of Gb3.[1] This



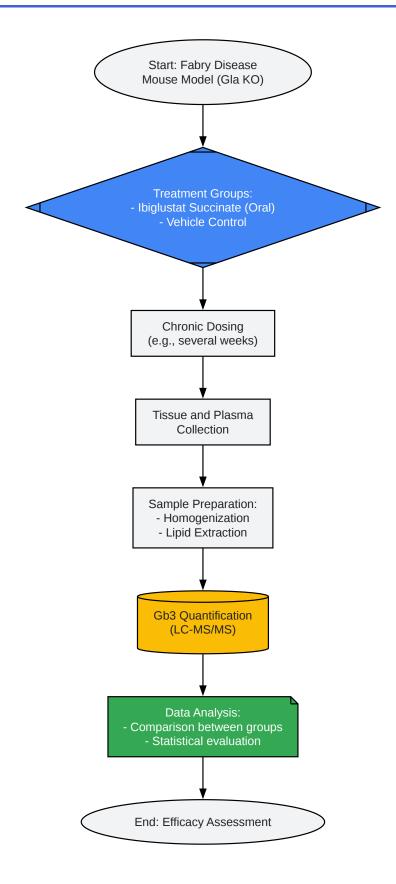
mechanism is independent of the underlying GLA gene mutation, making it a potentially viable therapeutic option for a broad range of Fabry disease patients.

Signaling Pathway: Glycosphingolipid Biosynthesis and Inhibition by Ibiglustat









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